molecular formula C20H20BrN3O4S B2566963 1-[(4-Bromophenyl)sulfonyl]-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine CAS No. 1031933-05-7

1-[(4-Bromophenyl)sulfonyl]-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine

Cat. No.: B2566963
CAS No.: 1031933-05-7
M. Wt: 478.36
InChI Key: YVQJJSALQYRSRJ-UHFFFAOYSA-N
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Description

The compound “1-[(4-Bromophenyl)sulfonyl]-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine” contains several functional groups. It has a piperidine ring, which is a common motif in many pharmaceuticals and natural products. Attached to this ring is a sulfonyl group linked to a bromophenyl group, a methoxyphenyl group, and an oxadiazole ring. The presence of these functional groups could suggest a variety of potential chemical properties and reactivities .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom. Attached to this ring are a sulfonyl group (linked to a bromophenyl group), a methoxyphenyl group, and an oxadiazole ring. These groups are likely to influence the compound’s overall shape, polarity, and reactivity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The bromine atom on the bromophenyl group could potentially undergo nucleophilic substitution reactions. The sulfonyl group might act as an electrophile in certain conditions. The oxadiazole ring could participate in various reactions depending on the position of the attack and the nature of the attacking species .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl group and the polarizable bromophenyl group could impact its solubility and reactivity. The methoxy group might influence its metabolic stability .

Scientific Research Applications

Structural and Computational Analysis

Crystal Structure and Hirshfeld Surface Analysis Research has been conducted on the crystal structure, Hirshfeld surface analysis, and density functional theory (DFT) calculations of novel piperazine derivatives closely related to the chemical structure of interest. These studies confirm the molecular structures via single crystal X-ray diffraction and reveal insights into the intermolecular interactions and the reactive sites for electrophilic and nucleophilic attacks. These compounds exhibit significant intermolecular hydrogen bonds contributing to their crystal packing, with H…H interactions having a major contribution (Kumara et al., 2017).

Biological Evaluation

Anticancer Activity A study on propanamide derivatives bearing a piperidinyl-1,3,4-oxadiazole structure demonstrated potential anticancer activity. Compounds synthesized in this research showed promising results against cancer cells, with specific derivatives displaying low IC50 values, indicating strong anticancer potential compared to reference drugs (Rehman et al., 2018).

Antibacterial Activity Another focus has been on the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluated for their antibacterial potentials. These studies identified compounds with moderate inhibitory effects, particularly against Gram-negative bacterial strains, providing a foundation for developing new antibacterial agents (Iqbal et al., 2017).

Alzheimer’s Disease Treatment Candidates Research into heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives has explored their potential as drug candidates for treating Alzheimer’s disease. Synthesized compounds underwent spectral analysis and enzyme inhibition activity assessments against acetyl cholinesterase (AChE), highlighting their potential as new drug candidates after demonstrating significant inhibition effectiveness (Rehman et al., 2018).

Mechanism of Action

Without specific biological data, it’s difficult to predict the exact mechanism of action of this compound. Its biological activity would depend on how it interacts with biological targets in the body, which is influenced by its molecular structure .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its biological activity. It could be of interest in medicinal chemistry if it shows promising biological activity. Furthermore, its unique structure could make it a useful tool in studying various organic reactions .

Properties

IUPAC Name

5-[1-(4-bromophenyl)sulfonylpiperidin-3-yl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O4S/c1-27-17-6-2-4-14(12-17)19-22-20(28-23-19)15-5-3-11-24(13-15)29(25,26)18-9-7-16(21)8-10-18/h2,4,6-10,12,15H,3,5,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQJJSALQYRSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)C3CCCN(C3)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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